1-(4-Methylphenyl)ethanol (CAS 536-50-5), also recognized as p-tolylethanol or hawthorn carbinol, is a chiral secondary benzyl alcohol characterized by a para-methyl substitution on the aromatic ring. In industrial procurement, it is primarily sourced as a specialized chiral building block for active pharmaceutical ingredients (APIs), a sterically demanding benchmark substrate for evaluating asymmetric biocatalysis, and a distinct aromatic ingredient in the flavor and fragrance sector. Its baseline value proposition relies on the precise steric and electronic perturbations introduced by the para-methyl group, which significantly alter its thermal volatility, lipophilicity, and receptor-binding characteristics compared to unsubstituted analogs.
Substituting 1-(4-Methylphenyl)ethanol with its parent compound, 1-phenylethanol, routinely fails in both chemical synthesis and formulation workflows. In catalytic benchmarking, the lack of the para-methyl group in 1-phenylethanol removes the necessary steric bulk required to accurately map the active site of lipases and chiral transition-metal catalysts, leading to non-representative enantiomeric excess (ee) values. In fragrance and formulation applications, the absence of the methyl group drops the boiling point by approximately 15 °C, fundamentally altering the evaporation rate and shifting the olfactory profile from a targeted hawthorn/menthol note to a generic hyacinth scent, thereby ruining formulation fidelity .
Thermal analysis demonstrates that the para-methyl substitution significantly alters the volatility profile of the secondary alcohol. 1-(4-Methylphenyl)ethanol exhibits a boiling point of 218-220 °C, compared to approximately 204 °C for the unsubstituted 1-phenylethanol . This 14-16 °C differential translates to a substantially lower vapor pressure at ambient and elevated processing temperatures.
| Evidence Dimension | Boiling point / Volatility |
| Target Compound Data | 218-220 °C |
| Comparator Or Baseline | ~204 °C (1-Phenylethanol) |
| Quantified Difference | 14-16 °C higher boiling point |
| Conditions | Standard atmospheric pressure distillation |
The reduced volatility ensures better retention during high-temperature chemical processing and extends the functional lifespan of the compound in slow-release formulations.
In the evaluation of novel chiral catalysts, 1-(4-Methylphenyl)ethanol and its derivatives serve as rigorous steric benchmarks. For example, in the asymmetric transfer hydrogenation (ATH) of nitroaldol adducts using chiral amino alcohol ligands, the para-tolyl derivative achieved an enantiomeric excess (ee) of 70%, whereas the less sterically demanding phenyl analog yielded only 66% ee [1]. The para-methyl group effectively probes the spatial constraints of the catalyst's chiral pocket.
| Evidence Dimension | Enantiomeric excess (ee) in ATH |
| Target Compound Data | 70% ee (p-tolyl derivative) |
| Comparator Or Baseline | 66% ee (phenyl analog) |
| Quantified Difference | 4% higher ee due to enhanced steric interaction |
| Conditions | Asymmetric transfer hydrogenation using chiral amino alcohol ligands |
Procuring this specific compound is essential for researchers needing a sterically demanding substrate to accurately validate the selectivity limits of new asymmetric catalysts.
The molecular structure directly dictates the commercial utility of the compound in the flavor and fragrance industry. 1-(4-Methylphenyl)ethanol (hawthorn carbinol) delivers a highly specific hawthorn and menthol-like olfactory profile. In contrast, 1-phenylethanol is characterized by a milder, generic floral/hyacinth odor[1]. This qualitative divergence means the two are strictly non-interchangeable in high-fidelity perfume and cosmetic formulations.
| Evidence Dimension | Olfactory profile |
| Target Compound Data | Hawthorn/menthol-like notes |
| Comparator Or Baseline | Mild floral/hyacinth notes (1-Phenylethanol) |
| Quantified Difference | Complete shift in primary odor descriptors |
| Conditions | Standard organoleptic evaluation for fragrance raw materials |
Buyers in the cosmetic and fragrance sectors must procure this exact CAS number to achieve the specific hawthorn note, as structural analogs cannot replicate the scent profile.
In medicinal chemistry, the para-methyl group of 1-(4-Methylphenyl)ethanol provides a critical lipophilic enhancement. The addition of the methyl group increases the calculated LogP of the molecule compared to 1-phenylethanol. This increased hydrophobicity is frequently leveraged in the synthesis of receptor antagonists (such as LPA receptor antagonists), where the p-tolyl moiety is required to optimally fill deep hydrophobic binding pockets that unsubstituted phenyl rings leave partially vacant[1].
| Evidence Dimension | Hydrophobic pocket filling (Lipophilicity) |
| Target Compound Data | Enhanced LogP and steric volume (p-tolyl group) |
| Comparator Or Baseline | Lower LogP and smaller volume (phenyl group) |
| Quantified Difference | Increased hydrophobic interaction capacity |
| Conditions | Structure-activity relationship (SAR) optimization in API synthesis |
Selecting this compound as a synthetic building block is critical when downstream API efficacy relies on maximizing hydrophobic contacts within a target receptor.
Due to its specific steric demands, 1-(4-Methylphenyl)ethanol is heavily procured as a benchmark substrate for evaluating the enantioselectivity of novel lipases, transaminases, and transition-metal catalysts in kinetic resolutions and asymmetric transfer hydrogenations[1].
Procured under the name 'hawthorn carbinol,' this compound is the material of choice for formulating perfumes and cosmetics requiring distinct hawthorn or menthol-like notes, benefiting from its lower volatility compared to unsubstituted analogs [2].
Used as a chiral building block in medicinal chemistry, particularly for synthesizing receptor antagonists where the para-methyl group is necessary to optimize the LogP and ensure tight binding within hydrophobic target pockets [3].